![molecular formula C21H22N6O2 B3229384 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide CAS No. 1286709-97-4](/img/structure/B3229384.png)
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide
Overview
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide, also known as PP4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. PP4 was first synthesized by researchers at the University of California, San Francisco in 2006 and has since been the subject of numerous studies exploring its mechanism of action and potential uses in the field of oncology.
Mechanism of Action
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide works by inhibiting the activity of a protein called Src kinase, which is involved in the regulation of cell growth and division. By inhibiting Src kinase, 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide can prevent cancer cells from proliferating and spreading. 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and spread.
Biochemical and Physiological Effects:
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell growth and division, induce apoptosis, and reduce the invasiveness of cancer cells. 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has also been shown to reduce the activity of several signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.
Advantages and Limitations for Lab Experiments
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has several advantages as a research tool for studying cancer. It is a highly specific inhibitor of Src kinase, making it a valuable tool for studying the role of this protein in cancer development and progression. 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also some limitations to the use of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide in lab experiments. It has been shown to have some off-target effects on other kinases, which can complicate data interpretation. 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide can also have variable effects depending on the cell type and context, making it important to carefully design experiments to ensure reliable results.
Future Directions
There are several potential future directions for research on 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide. One area of interest is the development of new cancer therapies based on 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide or related compounds. Researchers are also exploring the use of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide as a tool for studying the role of Src kinase in other diseases, such as Alzheimer's disease and osteoporosis. Additionally, there is ongoing research into the optimization of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide synthesis and the development of new analogs with improved properties.
Scientific Research Applications
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has been shown to be effective against a range of cancer types, including breast, lung, and prostate cancer.
properties
IUPAC Name |
N-(3-acetylphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-15(28)17-4-2-5-18(14-17)23-21(29)16-8-12-26(13-9-16)19-6-7-20(25-24-19)27-11-3-10-22-27/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJVFSCOGZBOQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.